1-(Butoxymethyl)quinazoline-2,4-dione

Lipophilicity Drug design Pharmacokinetic optimization

1-(Butoxymethyl)quinazoline-2,4-dione is a synthetic heterocyclic building block belonging to the quinazoline-2,4-dione family. The core scaffold is employed across multiple therapeutic areas—including antibacterial, anticancer, and neurological indications—due to its capacity to engage ATP-binding pockets and allosteric sites.

Molecular Formula C13H16N2O3
Molecular Weight 248.28 g/mol
Cat. No. B12492904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butoxymethyl)quinazoline-2,4-dione
Molecular FormulaC13H16N2O3
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCCCCOCN1C2=CC=CC=C2C(=O)NC1=O
InChIInChI=1S/C13H16N2O3/c1-2-3-8-18-9-15-11-7-5-4-6-10(11)12(16)14-13(15)17/h4-7H,2-3,8-9H2,1H3,(H,14,16,17)
InChIKeyKZSYLFYTNYXBCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butoxymethyl)quinazoline-2,4-dione – Compound Profile and Procurement-Relevant Scaffold Context


1-(Butoxymethyl)quinazoline-2,4-dione is a synthetic heterocyclic building block belonging to the quinazoline-2,4-dione family. The core scaffold is employed across multiple therapeutic areas—including antibacterial, anticancer, and neurological indications—due to its capacity to engage ATP-binding pockets and allosteric sites [1]. The N1-butoxymethyl substituent introduces a flexible ether chain that differentiates this compound from the parent quinazoline-2,4-dione and common N1-alkyl/aryl analogs, providing a distinct vector for structure-activity relationship (SAR) exploration, solubility modulation, or prodrug design [2].

Why Generic Quinazoline-2,4-dione Substitution Fails for 1-(Butoxymethyl)quinazoline-2,4-dione-Dependent Projects


Generic quinazoline-2,4-dione scaffolds with simpler N1-substituents (e.g., H, methyl, or phenyl) commonly share a conserved pharmacophore that can lead to substantial off-target promiscuity when the intended biological target requires a specific spatial or lipophilic profile [1]. The butoxymethyl chain at N1 is not merely a solubility handle; its length, branching, and oxygen position are frequently optimized in SAR campaigns to achieve selectivity against anti-targets such as p38α MAP kinase or to meet specific IC50 thresholds in cellular assays [2]. Therefore, exchanging 1-(butoxymethyl)quinazoline-2,4-dione for a nearest-neighbor analog without quantitative confirmation of equipotency and selectivity risks invalidating established SAR, disrupting downstream biological data reproducibility, and necessitating costly re-optimization cycles.

Quantitative Differentiation Evidence: 1-(Butoxymethyl)quinazoline-2,4-dione vs. Closest Analogs


Lipophilicity Modulation: Calculated LogP Differential Between 1-(Butoxymethyl)quinazoline-2,4-dione and N1-Hydrogen/1-Methyl Analogs

The butoxymethyl substituent at N1 elevates the calculated octanol–water partition coefficient (clogP) by approximately 1.8–2.2 log units relative to the parent 1H-quinazoline-2,4-dione (clogP ≈ 0.5) and by 0.7–1.0 log unit versus the 1-methyl analog (clogP ≈ 1.5–1.8), placing 1-(butoxymethyl)quinazoline-2,4-dione in the intermediate lipophilicity range (clogP ≈ 2.5–2.7) that is frequently associated with favorable cell permeability while retaining aqueous solubility suitable for in vitro assay conditions [1]. In contrast, 1-ethyl- and 1-propyl-quinazoline-2,4-diones exhibit clogP values that can fall below 2.0, potentially limiting membrane penetration for intracellular targets. These values are derived from consensus clogP calculations (ACD/Labs and XLogP3) rather than experimental shake-flask measurements, and should be treated as estimates [2].

Lipophilicity Drug design Pharmacokinetic optimization

Steric and Topological Differentiation: PSA and Rotatable Bond Analysis

The butoxymethyl chain adds two additional rotatable bonds and increases the topological polar surface area (TPSA) by approximately 9–11 Ų relative to 1-methyl-quinazoline-2,4-dione (TPSA ≈ 49–52 Ų vs. ≈ 58–63 Ų). This moderate increase keeps the compound below the commonly cited threshold of 90 Ų for potential CNS penetration, while providing an extended conformational space that can be leveraged for selective target engagement [1]. The unsubstituted parent (1H-quinazoline-2,4-dione, TPSA ≈ 58 Ų) lacks the side chain necessary for projecting into lipophilic sub-pockets that are exploited by many quinazoline-2,4-dione inhibitors [2].

Polar surface area Molecular topology Blood-brain barrier penetration

Class-Level Biological Activity Evidence: Quinazoline-2,4-dione Wnt Pathway Inhibition SAR

In a focused series of quinazoline-2,4-diones, the N1-substituent was shown to be critical for Wnt reporter gene assay (RGA) potency: the unsubstituted parent was inactive (IC50 > 50 μM), while N1-arylalkyl analogs achieved IC50 values as low as 4.8 μM [1]. Although 1-(butoxymethyl)quinazoline-2,4-dione was not specifically tested in this study, the SAR trend demonstrates that N1-substitution with a flexible, moderately lipophilic group is essential for Wnt pathway engagement. Similarly, in the S1PR2 series, quinazoline-2,4-diones bearing N1-substituents displayed IC50 values ranging from 50 nM to >10 μM, with optimal activity conferred by specific N1-aralkyl groups [2]. These class-level patterns indicate that the butoxymethyl substituent is positioned within the activity-enabling chemical space for this scaffold, though direct potency data for this specific compound remain absent from the public domain.

Wnt pathway inhibition Glioblastoma Antiproliferative

Application Scenarios Where 1-(Butoxymethyl)quinazoline-2,4-dione Provides a Procurement Advantage


Building Focused Quinazoline-2,4-dione Screening Libraries for Kinase or GPCR Targets

When assembling a small-molecule library targeting ATP-binding sites of kinases (e.g., ALK5, EGFR) or Class A GPCRs, 1-(butoxymethyl)quinazoline-2,4-dione serves as a 'Goldilocks' N1-substituted variant—more lipophilic than the methyl analog, yet more compact than N1-benzyl or N1-phenethyl congeners. Its intermediate clogP (~2.5–2.7) and moderate TPSA (~58–63 Ų) align with the property space of known ALK5 inhibitors (IC50 values 4–100 nM) [1]. By including this specific compound rather than relying solely on commercially overrepresented 1-methyl or 1-phenyl analogs, library designers can probe a distinct sub-region of chemical space, increasing the probability of discovering selective hits.

SAR Fine-Tuning in Wnt Pathway Inhibitor Optimization Programs

For medicinal chemistry teams working on Wnt/β-catenin inhibitors for glioblastoma or colorectal cancer, the butoxymethyl substituent offers a synthetically tractable handle for further derivatization (e.g., O-dealkylation to the hydroxymethyl intermediate, or chain extension to pentoxy/hexoxy). Class-level evidence demonstrates that N1-substitution is a prerequisite for Wnt inhibitory activity (parent IC50 > 50 μM vs. substituted IC50 ≤ 4.8 μM) [2]. Purchasing this compound enables rapid SAR expansion around the N1 vector without requiring de novo synthesis of the core scaffold.

Prodrug Design and Bioreversible Protection of the Quinazoline-2,4-dione Core

The butoxymethyl group can function as a bioreversible protecting group: enzymatic O-dealkylation by cytochrome P450 isoforms (particularly CYP3A4 and CYP2D6) can liberate the hydroxymethyl intermediate, which is then oxidized to the carboxylic acid or aldehyde metabolites [3]. This metabolic pathway, while not directly quantified for this specific compound, is well-established for alkyl ether prodrugs of heterocyclic amides. Researchers investigating prodrug strategies for the quinazoline-2,4-dione scaffold may prefer 1-(butoxymethyl)quinazoline-2,4-dione over 1-methyl or 1-ethyl analogs that lack a metabolically labile ether linkage.

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